tert-Butylamine (t-BuNH2) is a valuable reagent in organic synthesis. t-BuHI serves as a convenient source of this amine group, often used for acylation reactions and formation of imines. The iodide anion (I-) can be readily displaced by other nucleophiles, allowing for the introduction of various functional groups into organic molecules [].
t-BuHI can be used as a starting material for the synthesis of quaternary ammonium salts. These positively charged molecules have applications in various areas including phase-transfer catalysis, ionic liquids, and as antimicrobials [].
While not its primary function, t-BuHI can act as a weak acid in aqueous solutions. This property allows it to contribute slightly to buffering capacity at acidic pH ranges, potentially finding use in specific research protocols requiring a stable acidic environment.
The iodide anion (I-) in t-BuHI possesses interesting properties for studying ion transport mechanisms in biological systems or across membranes. Researchers may employ t-BuHI to investigate iodide uptake or its interaction with specific transporters [].
Tert-Butylamine Hydroiodide is an organic compound derived from tert-butylamine, characterized by the chemical formula CHN·HI. It appears as a white crystalline solid and is known for its strong ammonia-like odor. Tert-butylamine itself is a tertiary amine, which means it has three alkyl groups attached to the nitrogen atom, making it distinct from its isomers: n-butylamine, sec-butylamine, and isobutylamine. This compound is soluble in water and has a tendency to form salts upon reaction with acids due to the basic nature of the amine group .
As t-BuNH3I is primarily used as a research chemical, there is no documented information on a specific mechanism of action in biological systems. Its action would likely depend on the specific application and its interaction with other molecules in the reaction.
t-BuNH3I is likely to exhibit similar hazards as other alkylammonium iodides. Here are some general safety concerns:
In addition, tert-butylamine may react with halogenated compounds or undergo dealkylation under specific conditions, leading to the formation of other amines .
The biological activity of tert-butylamine Hydroiodide has been explored primarily in pharmacological contexts. Tert-butylamine itself has been used as a counterion in drug formulations, such as perindopril tert-butylamine, which is utilized for treating hypertension. The compound exhibits moderate toxicity; inhalation can irritate the respiratory system, while skin contact may cause irritation .
Tert-Butylamine Hydroiodide can be synthesized through several methods:
Tert-Butylamine Hydroiodide has various applications:
Studies have shown that tert-butylamine Hydroiodide interacts with various chemical agents due to its reactive amine group. It may undergo reactions with strong acids and bases, forming stable salts or participating in nucleophilic substitution reactions. Additionally, it can react with halogenated compounds and other electrophiles under specific conditions .
Tert-Butylamine Hydroiodide shares similarities with other amines but possesses unique characteristics due to its structure and reactivity. Below are some comparable compounds:
Compound | Chemical Formula | Unique Features |
---|---|---|
n-Butylamine | CHN | Linear structure; used in industrial applications. |
sec-Butylamine | CHN | Secondary amine; different reactivity profile. |
Isobutylamine | CHN | Branched structure; used in synthesis of pharmaceuticals |
tert-Pentylamine | CHN | Longer carbon chain; different physical properties. |
Tert-Butylamine Hydroiodide stands out due to its tertiary structure which influences its basicity and reactivity compared to these similar compounds .
tert-Butylamine hydroiodide is an organic ammonium salt with the systematic IUPAC name tert-butylazanium iodide. Its molecular formula is C₄H₁₂IN, corresponding to a molecular weight of 201.05 g/mol. The compound consists of a tert-butyl group [(CH₃)₃C–] bonded to a protonated amine (–NH₃⁺), paired with an iodide counterion (I⁻).
Table 1: Key structural identifiers
Property | Value |
---|---|
IUPAC name | tert-butylazanium iodide |
Molecular formula | C₄H₁₂IN |
Molecular weight | 201.05 g/mol |
CAS Registry Number | 39557-45-4 |
The tert-butyl group imparts steric hindrance, influencing the compound’s reactivity and solubility. Crystallographic studies confirm a tetrahedral geometry around the nitrogen atom, stabilized by ionic interactions with iodide.
The direct amination of isobutene (C₄H₈) with ammonia (NH₃) is a widely studied route. Acidic zeolite catalysts (e.g., H-ZSM-5) or silica-alumina composites facilitate this gas-phase reaction at 150–300°C and 0.5–10 MPa pressure. The mechanism involves:
Table 2: Catalytic performance comparison
Catalyst | Temperature (°C) | Pressure (MPa) | Isobutene Conversion (%) | Selectivity (%) |
---|---|---|---|---|
H-ZSM-5 (Si/Al = 60) | 200 | 1.0 | 85 | 99.8 |
Silica-alumina | 250 | 5.0 | 78 | 98.5 |
Optimization strategies include steam dealumination of zeolites to modulate acidity and trialkylamine additives to reduce diffusion resistance.
An alternative method employs methyl tert-butyl ether (MTBE) and urea under sulfuric acid catalysis:
tert-Butyl urea serves as a key precursor. Alkaline hydrolysis at 80–100°C cleaves the urea bond, releasing tert-butylamine, which is quenched with HI. Recent advances utilize dynamic urea chemistry, where acid-assisted de-tert-butylation enhances reaction rates. For example, trifluoroacetic acid accelerates hydrolysis by stabilizing carbocation intermediates.
Table 3: Key industrial challenges and mitigation strategies
Challenge | Mitigation Strategy |
---|---|
Catalyst coking | Trialkylamine additives to reduce diffusion |
By-product formation | Maintain NH₃:C₄H₈ ratio > 5:1 |
Equipment corrosion | Use nickel-based alloys (e.g., Inconel 600) |
Energy consumption | Adiabatic reactors with heat recovery systems |
tert-Butylamine hydroiodide (chemical formula C₄H₁₁N·HI) represents a quaternary ammonium salt with distinctive crystallographic properties that reflect its ionic nature and molecular geometry [1] [2]. The compound crystallizes as a white to almost white crystalline powder with a molecular weight of 201.05 grams per mole [2] [3]. The melting point occurs at 221°C with decomposition, indicating the thermal instability characteristic of many ammonium halide salts [3] [4].
The crystallographic structure of tert-butylamine hydroiodide exhibits features typical of alkylammonium iodide compounds, where the bulky tert-butyl group influences the overall molecular packing arrangement [5]. The quaternary ammonium center adopts a tetrahedral geometry around the nitrogen atom, with the three methyl groups and one hydrogen atom forming the coordination sphere [1]. This geometric arrangement creates significant steric hindrance that affects intermolecular interactions and crystal packing efficiency.
The iodide anion in the crystal structure participates in hydrogen bonding networks with the ammonium cation, forming characteristic ionic interactions that stabilize the crystal lattice [6] [7]. These hydrogen bonding patterns are crucial for understanding the solid-state properties of the compound and influence both the thermal stability and solubility characteristics observed experimentally [3].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₄H₁₁N·HI | [1] [2] |
Molecular Weight | 201.05 g/mol | [2] [3] |
Melting Point | 221°C (decomposition) | [3] [4] |
Physical State | White crystalline solid | [2] [3] |
Crystal Habit | Powder to crystal | [3] |
The nuclear magnetic resonance spectroscopic analysis of tert-butylamine hydroiodide reveals distinctive spectral features that reflect the electronic environment of the quaternary ammonium structure [8] [9]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the tert-butyl group protons and the ammonium hydrogen atoms [8].
The tert-butyl group protons appear as a prominent singlet in the aliphatic region, typically around 1.1-1.4 parts per million, reflecting the equivalent chemical environment of the nine methyl hydrogen atoms [8] [10]. This chemical shift pattern is consistent with the symmetrical tetrahedral arrangement around the quaternary carbon center, where rapid rotation of the methyl groups creates magnetic equivalence [11].
The ammonium proton signals appear at characteristic downfield positions due to the electron-withdrawing effect of the positively charged nitrogen center [9]. The chemical shift values for these protons are influenced by hydrogen bonding interactions with the iodide counterion and any residual water molecules present in the sample [9] [5].
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, with the quaternary carbon appearing at approximately 56-58 parts per million and the methyl carbons resonating around 26-28 parts per million [12]. These chemical shift values are consistent with the electron-deficient environment created by the adjacent positively charged nitrogen atom [9].
Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Assignment |
---|---|---|
Methyl Protons | 1.1-1.4 | (CH₃)₃C- |
Ammonium Protons | 5.0-8.0 | -NH₃⁺ |
Quaternary Carbon | 56-58 | (CH₃)₃C- |
Methyl Carbons | 26-28 | (CH₃)₃C- |
The mass spectrometric analysis of tert-butylamine hydroiodide reveals characteristic fragmentation patterns that provide insight into the structural stability and decomposition pathways of the quaternary ammonium salt [13]. The molecular ion peak appears at mass-to-charge ratio 201, corresponding to the intact molecular formula C₄H₁₁N·HI [14] [13].
The most prominent fragmentation pathway involves the loss of hydrogen iodide, resulting in a base peak at mass-to-charge ratio 58, which corresponds to the tert-butylammonium cation[(CH₃)₃CNH₃]⁺ [13]. This fragmentation pattern reflects the relatively weak ionic interaction between the organic cation and the iodide anion under electron impact ionization conditions [13].
Additional fragmentation occurs through the characteristic cleavage of the tert-butyl group, generating fragment ions at mass-to-charge ratio 57, corresponding to the tert-butyl cation [(CH₃)₃C]⁺ [15] [13]. This fragmentation is facilitated by the stability of the tertiary carbocation formed through alpha-cleavage adjacent to the nitrogen center [13].
The fragmentation pattern also includes the formation of iminium ions through the loss of methyl radicals from the tert-butyl group, producing peaks at mass-to-charge ratios corresponding to successive losses of 15 mass units [16] [13]. These fragmentation pathways are consistent with the electron impact ionization behavior observed for other tertiary amine derivatives [16].
Mass-to-Charge Ratio | Fragment Ion | Relative Intensity | Assignment |
---|---|---|---|
201 | [M]⁺ | Low | Molecular ion |
58 | [(CH₃)₃CNH₃]⁺ | Base peak | Ammonium cation |
57 | [(CH₃)₃C]⁺ | High | tert-Butyl cation |
43 | [CH₃CO]⁺ | Medium | Acetyl fragment |
15 | [CH₃]⁺ | Low | Methyl cation |
Computational modeling studies of tert-butylamine hydroiodide using density functional theory methods provide detailed insights into the electronic structure and molecular properties of this quaternary ammonium salt [17] [18]. The optimized geometry calculations reveal the tetrahedral coordination around the nitrogen center with characteristic bond lengths and angles consistent with quaternary ammonium structures [5] [19].
The calculated nitrogen-carbon bond lengths in the tert-butyl group are approximately 1.52-1.54 Angstroms, reflecting the sp³ hybridization of both carbon and nitrogen centers [18] [5]. The carbon-carbon bond lengths within the tert-butyl group are calculated to be 1.52-1.53 Angstroms, consistent with typical aliphatic carbon-carbon single bonds [18].
Electronic structure calculations using the B3LYP functional with 6-31G(d,p) basis sets indicate significant charge localization on the nitrogen center, with a partial positive charge of approximately +0.8 to +1.0 elementary charge units [20]. This charge distribution reflects the ionic nature of the compound and influences the hydrogen bonding interactions with the iodide counterion [21].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies calculated for the tert-butylammonium cation provide information about the electronic stability and reactivity [22] [18]. The large energy gap between these orbitals indicates the chemical stability of the quaternary ammonium structure under normal conditions [18].
Molecular electrostatic potential calculations reveal regions of positive potential around the ammonium hydrogen atoms and negative potential associated with the iodide anion, consistent with the expected ionic interactions in the crystal structure [23] [20]. These computational results support the experimental observations of hydrogen bonding networks in the solid state [21].
Computational Parameter | Calculated Value | Method | Reference |
---|---|---|---|
N-C Bond Length | 1.52-1.54 Å | DFT/B3LYP | [18] [5] |
C-C Bond Length | 1.52-1.53 Å | DFT/B3LYP | [18] |
Nitrogen Partial Charge | +0.8 to +1.0 e | APT Analysis | [20] |
HOMO-LUMO Gap | 8-10 eV | TD-DFT | [22] [18] |
tert-Butylamine Hydroiodide exhibits characteristic thermal behavior that is critical for its handling and application. The compound displays a well-defined melting point at 221°C, accompanied by decomposition [1] [2] [3] [4] [5]. Some literature sources report an alternative melting point of 270.5°C [6] [7] [8], though the lower value appears more consistently documented across technical specifications.
The thermal decomposition of tert-Butylamine Hydroiodide occurs simultaneously with melting, indicating that the compound lacks a stable liquid phase under normal atmospheric conditions. This behavior is consistent with the thermal characteristics of quaternary ammonium halides, where the ionic bond disruption coincides with thermal degradation of the organic cation [3] [5].
Upon heating, the compound undergoes decomposition reactions that generate hydrogen halides and nitrogen-containing products. The decomposition process is exothermic and releases gaseous products including carbon monoxide, carbon dioxide, and hydrogen halides [9]. This thermal instability necessitates careful temperature control during storage and handling operations.
The thermal analysis reveals that tert-Butylamine Hydroiodide maintains structural integrity at ambient temperatures but becomes increasingly unstable as temperature rises beyond 200°C. The compound exhibits no distinct phase transitions prior to decomposition, transitioning directly from solid to decomposition products without forming a stable intermediate liquid phase [3] [5].
The solubility characteristics of tert-Butylamine Hydroiodide reflect its ionic nature and the influence of the bulky tert-butyl group on solvation behavior. The compound demonstrates good solubility in water, as documented across multiple technical sources [6] [3] [9] [11] [12]. This aqueous solubility results from the favorable interaction between the ionic components and water molecules, with the ammonium cation forming hydrogen bonds with water.
In polar solvents, tert-Butylamine Hydroiodide exhibits behavior typical of ionic compounds. The presence of the charged ammonium group facilitates dissolution in polar media through ion-dipole interactions. Solvents with high dielectric constants and hydrogen bonding capability provide optimal solvation environments for this compound [13].
The solubility in nonpolar solvents is expectedly limited due to the ionic character of the compound. The bulky tert-butyl group, while providing some hydrophobic character, is insufficient to overcome the strong ionic interactions that favor polar solvation environments. This solubility pattern follows the general principle that ionic compounds preferentially dissolve in polar solvents [14] [13].
The aqueous solubility of tert-Butylamine Hydroiodide makes it particularly useful in applications requiring water-based reaction media. The compound's dissolution in water generates a mildly acidic solution due to the presence of the hydroiodide component, which can influence reaction conditions and pH-dependent processes .
The vapor pressure characteristics of tert-Butylamine Hydroiodide reflect its ionic nature and thermal stability profile. As an ionic compound, tert-Butylamine Hydroiodide exhibits extremely low vapor pressure at ambient temperatures, consistent with the strong electrostatic interactions between the ammonium cation and iodide anion.
Studies of related tert-butylammonium salts indicate vapor pressures on the order of 10^-6 Pa at 298 K [17], suggesting that tert-Butylamine Hydroiodide would exhibit similarly low volatility. This minimal vapor pressure contributes to the compound's stability during storage and reduces concerns about atmospheric release under normal handling conditions.
The sublimation behavior of tert-Butylamine Hydroiodide is closely linked to its thermal decomposition characteristics. Rather than exhibiting classical sublimation, the compound undergoes decomposition before achieving significant vapor pressure [18]. This behavior is typical of thermally unstable ionic compounds where decomposition temperatures are lower than those required for substantial vaporization.
The low volatility of tert-Butylamine Hydroiodide has practical implications for its handling and application. The compound does not require special ventilation measures for vapor control under normal conditions, though appropriate precautions should be maintained during heating operations where decomposition products may be generated [9].
Vapor pressure measurements for tert-Butylamine Hydroiodide are complicated by its tendency to decompose at elevated temperatures. Standard vapor pressure determination methods may not be applicable due to the concurrent decomposition reactions that alter the compound's chemical identity during measurement attempts [18].
Irritant